molecular formula C12H11BrN2O3 B13711024 5-Bromo-4-(2,6-dimethoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,6-dimethoxyphenyl)imidazole-2-carbaldehyde

Katalognummer: B13711024
Molekulargewicht: 311.13 g/mol
InChI-Schlüssel: MVKYEFTWNWCLNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022671 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022671 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of MFCD33022671 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to achieve consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD33022671 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: MFCD33022671 can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

The reactions involving MFCD33022671 typically require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions often require the presence of a reducing agent in an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

MFCD33022671 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate.

    Industry: MFCD33022671 is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which MFCD33022671 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.

Eigenschaften

Molekularformel

C12H11BrN2O3

Molekulargewicht

311.13 g/mol

IUPAC-Name

5-bromo-4-(2,6-dimethoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H11BrN2O3/c1-17-7-4-3-5-8(18-2)10(7)11-12(13)15-9(6-16)14-11/h3-6H,1-2H3,(H,14,15)

InChI-Schlüssel

MVKYEFTWNWCLNA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)OC)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.